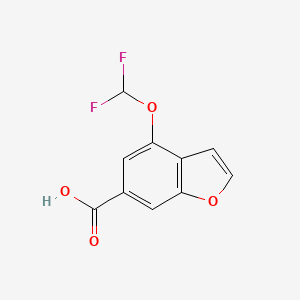

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid

Beschreibung

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid (CAS: 1365962-35-1) is a benzofuran derivative characterized by a difluoromethoxy substituent at the 4-position and a carboxylic acid group at the 6-position of the benzofuran core. Its molecular weight is 228.151 g/mol, and its structure combines aromaticity with polar functional groups, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or prodrug design . The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the carboxylic acid provides a handle for salt formation or hydrogen bonding in biological systems.

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-8-4-5(9(13)14)3-7-6(8)1-2-15-7/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKZNGDFNMSTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=CC(=C2)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Synthesis via Ketone Silylation and Aromatization

A patented method for synthesizing 4-benzofuran-carboxylic acid derivatives (closely related to the target compound) involves a five-step process starting from 4-hydroxyindanone, which can be adapted for the difluoromethoxy derivative:

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Ketone silylation | Protection of the ketone group via silylation to form silylated enol ether intermediates. |

| 2 | Ozonolysis | Cleavage of double bonds in the silylated intermediate to generate aldehyde or ketone groups. |

| 3 | Oxidation | Conversion of aldehyde intermediates to carboxylic acids or esters. |

| 4 | Esterification | Formation of alkyl esters to facilitate purification and further reactions. |

| 5 | Aromatization | Cyclization and formation of the benzofuran ring system with the desired substitution. |

The final product is obtained by saponification of the ester to yield the carboxylic acid. This method achieves an overall chemical yield of approximately 62% with a chemical purity exceeding 99%, which is suitable for pharmaceutical use. The process avoids high-temperature Claisen rearrangements (>200°C) that produce difficult-to-remove positional isomers.

Etherification and Claisen Rearrangement (Prior Art)

Earlier methods described in literature involve:

- Etherification of methyl 4-hydroxybenzoate with difluoromethoxy reagents.

- Claisen rearrangement of the allyl ether intermediate.

- Ozonolysis and dehydration to form the benzofuran core.

However, this approach suffers from:

- High reaction temperatures (>200°C).

- Formation of positional isomers (6-position isomer) that contaminate the product.

- Lower overall yields (~21%).

Due to these drawbacks, this method is less favored for industrial or pharmaceutical-scale synthesis.

Summary of Key Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Starting Material | 4-Hydroxyindanone or methyl 4-hydroxybenzoate (for related methods) |

| Key Reactions | Ketone silylation, ozonolysis, oxidation, esterification, aromatization, saponification |

| Reaction Temperatures | Mostly mild to moderate; avoids >200°C required in Claisen rearrangement |

| Overall Yield | Up to 62% for patented method; ~21% for older methods |

| Purity | >99% chemical purity achievable with patented method |

| Main Byproducts | Positional isomers (6-benzofuran-carboxylic acid) in older methods |

| Industrial Scalability | Patented method is transposable to industrial scale, suitable for pharmaceutical industry |

Physicochemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C9H6O3 (core benzofuran acid) |

| Molecular Weight | 162.14 g/mol |

| Solubility | Approximately 0.5 mg/mL in water (soluble) |

| Log P (octanol/water) | ~1.66 (moderate lipophilicity) |

| Stability | Stable under controlled reaction conditions |

These properties influence solvent choice, reaction temperature, and purification methods during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents such as LiAlH₄, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, the compound inhibits the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 and altering the expression of key proteins such as α-SMA, vimentin, and E-cadherin . This modulation of cellular signaling pathways helps to mitigate fibrosis and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic Acid

- Molecular Formula : C₁₀H₈F₂O₄

- Key Structural Differences :

- The difluoromethoxy group is at the 6-position instead of the 4-position.

- The benzofuran ring is partially saturated (2,3-dihydro), introducing a chiral center at the 2-position.

- The carboxylic acid is attached to the dihydrofuran ring rather than the aromatic system.

- The chiral center may complicate synthesis and purification but could enhance enantioselective interactions in drug-receptor binding .

Ethyl 6-(4-Bromo-3-fluorobenzamido)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylate

- Molecular Complexity : This compound (from ) features a multi-substituted benzofuran core with a bromo-fluorobenzamido group, cyclopropyl, and fluorophenyl substituents.

- Functional Differences: The ester group (ethyl carboxylate) contrasts with the free carboxylic acid in the target compound, affecting solubility and bioavailability.

Data Tables for Direct Comparison

Biologische Aktivität

4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from molecular docking studies, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H6F2O4 and a molecular weight of approximately 228.15 g/mol. It features a benzofuran structure, which combines a benzene ring with a furan ring, and includes difluoromethoxy and carboxylic acid functional groups. These characteristics contribute to its reactivity and potential applications in medicinal chemistry.

Structural Comparison

The following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H6F2O4 | Unique difluoromethoxy group enhances reactivity |

| 4-(Difluoromethoxy)-2-benzofuran-6-carboxylic acid | C10H6F2O4 | Similar structure but different position of substituents |

| 4-Fluoro-1-benzofuran-6-carboxylic acid | C9H7FO3 | Lacks difluoromethoxy group; different reactivity |

| Benzofuran-2-carboxylic acid | C9H6O3 | No fluorine; simpler structure; different biological activity |

Anticancer Properties

Molecular docking studies suggest that this compound may inhibit certain cancer cell lines. Its structural features allow it to effectively bind to specific biological targets, indicating potential as a lead compound in drug design. For instance, related benzofuran derivatives have shown promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Antiproliferative Effects

A study on benzofuran-based carboxylic acids demonstrated that derivatives similar to this compound exhibited submicromolar inhibition against carbonic anhydrases, which are vital in tumorigenesis. One derivative showed an IC50 value of 2.52 μM against the MDA-MB-231 cell line, indicating significant anticancer activity.

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. The presence of the difluoromethoxy group enhances its interaction with biological targets.

Molecular Docking Studies

Molecular docking studies reveal insights into the binding affinity and interaction modes of this compound with various proteins, particularly those involved in cancer pathways. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity.

Binding Affinity Data

The following table summarizes the binding affinities of various related compounds:

| Compound Name | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | KAT6A | -8.5 |

| Benzofuran derivative | Carbonic Anhydrase IX | -9.2 |

| Another benzofuran derivative | KAT6A | -7.8 |

Q & A

Q. What are the key synthetic routes for 4-(Difluoromethoxy)-1-benzofuran-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process, including nucleophilic substitution and hydrolysis. For example, analogous fluorinated benzofuran derivatives are synthesized via substitution of halogen atoms with difluoromethoxy groups under alkaline conditions, followed by hydrolysis of ester intermediates to carboxylic acids . Optimization of reaction time (e.g., 12–24 hours) and temperature (40–60°C) minimizes side reactions like over-fluorination or ester degradation. Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity (DMF vs. THF) critically affect regioselectivity and purity. Confirm final structure via NMR and HPLC (>95% purity threshold) .

Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?

Methodological Answer: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity. Stability studies should incubate the compound in buffers at pH 2, 7, and 9 (37°C, 24–72 hours), followed by LC-MS to detect degradation products like decarboxylated or hydrolyzed derivatives. Melting point analysis (169–171°C, as in structurally similar 4-(Difluoromethoxy)benzoic acid ) provides additional validation. For long-term storage, lyophilize and store at -20°C in inert atmospheres to prevent moisture-induced degradation.

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and difluoromethoxy groups (δ 4.5–5.0 ppm, splitting patterns due to ) .

- NMR : Carboxylic acid carbonyl (~170 ppm), benzofuran carbons (100–160 ppm), and CFO groups (110–120 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm) and C-F stretches (1000–1200 cm).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (<2 ppm error).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Regioisomeric by-products : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish substituent positions .

- Rotamers or conformational flexibility : Perform variable-temperature NMR to observe dynamic effects.

- Trace impurities : Employ preparative HPLC to isolate minor components and re-analyze. For fluorinated analogs, compare with literature data for 3,5-difluorobenzoic acid derivatives .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by in vitro hydrolysis assays in plasma or liver microsomes .

- Salt formation : Test sodium or potassium salts for improved solubility in aqueous media (pH 6–7).

- Caco-2 cell assays : Measure apparent permeability (P) to predict intestinal absorption. Use LC-MS/MS for quantification in biological matrices.

Q. How do electronic effects of the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of the CFO group deactivates the benzofuran ring, reducing electrophilic substitution rates. Computational modeling (DFT) can predict reactive sites:

- Meta-directing effects : Substituents at the 6-carboxylic acid position direct further functionalization to the 3- or 5-positions.

- Pd-catalyzed coupling : Use Buchwald-Hartwig conditions for amination or Suzuki-Miyaura for aryl-boron additions. Monitor reaction progress via TLC with fluorescent indicators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.